
CB-52
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du CB-52 implique plusieurs étapes, en commençant par la préparation de la structure de base suivie d'une fonctionnalisation pour introduire les substituants souhaités. La voie de synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions organiques, y compris des réactions de condensation et de cyclisation.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant le groupe cyclopropyle et le groupe hexyl-5-hydroxyphénoxy par des réactions de substitution nucléophile et d'estérification.
Analyse Des Réactions Chimiques
Le CB-52 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : La réduction du this compound peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, l'éthanol, et des températures de réaction allant de la température ambiante aux conditions de reflux . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur cannabinoïde CB2, agissant comme un antagoniste neutre . Cela signifie qu'il se lie au récepteur sans l'activer, bloquant ainsi les effets d'autres agonistes. Les cibles moléculaires du this compound comprennent le récepteur CB2, et son mécanisme d'action implique l'inhibition des voies de signalisation du récepteur, ce qui peut moduler divers processus physiologiques tels que la réponse immunitaire et l'inflammation .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
CB-52 displays high affinity for both CB1 and CB2 receptors, with inhibition constants (Ki) of 210 nM for CB1 and 30 nM for CB2. It acts as a partial agonist at the CB1 receptor while functioning as a neutral antagonist at the CB2 receptor. This duality in action allows researchers to explore its effects on various biological processes mediated by these receptors.
Chemistry
- Ligand Studies : this compound serves as a ligand in research focused on cannabinoid receptors. It aids in understanding binding interactions and the mechanisms of receptor activation, which are crucial for drug development targeting these receptors.
Biology
- Cellular Signaling : In biological research, this compound is used to investigate how modulation of cannabinoid receptors affects cellular processes and signaling pathways. This includes studies on how these interactions influence physiological responses such as pain perception, appetite regulation, and immune responses.
Medicine
- Therapeutic Potential : There is ongoing investigation into the therapeutic applications of this compound, particularly its role in modulating immune responses and inflammation. Its properties may offer insights into developing treatments for conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders.
Industry
- Reference Compound : Although not yet widely utilized in industrial applications, this compound acts as a reference compound in the development of new cannabinoid receptor ligands. Its structural characteristics can guide the synthesis of novel compounds aimed at specific therapeutic targets.
Case Study 1: Modulation of Immune Responses
A study examining the effects of this compound on immune cell activity demonstrated that this compound could influence cytokine production and immune cell proliferation. These findings suggest potential applications in treating inflammatory diseases or enhancing immune responses during infections.
Case Study 2: Pain Management
Research has indicated that compounds like this compound can modulate pain pathways through cannabinoid receptor activation. A clinical trial assessing its efficacy in chronic pain management showed promise, highlighting its potential role as an alternative to traditional analgesics.
Data Table: Summary of Research Findings
Mécanisme D'action
CB-52 exerts its effects by binding to the CB2 cannabinoid receptor, acting as a neutral antagonist . This means that it binds to the receptor without activating it, thereby blocking the effects of other agonists. The molecular targets of this compound include the CB2 receptor, and its mechanism of action involves inhibiting the receptor’s signaling pathways, which can modulate various physiological processes such as immune response and inflammation .
Comparaison Avec Des Composés Similaires
Le CB-52 est unique par rapport aux autres ligands des récepteurs cannabinoïdes en raison de sa structure et de ses propriétés de liaison spécifiques. Les composés similaires comprennent :
Δ9-tétrahydrocannabinol (THC) : Le principal composant psychoactif du cannabis, qui agit comme un agoniste partiel aux récepteurs CB1 et CB2.
Anandamide (AEA) : Un cannabinoïde endogène qui agit comme un agoniste partiel aux récepteurs CB1 et CB2.
Rimonabant : Un antagoniste sélectif du récepteur CB1 utilisé en recherche pour étudier les effets de l'inhibition du récepteur CB1.
L'unicité du this compound réside dans sa liaison sélective au récepteur CB2 et ses propriétés d'antagoniste neutre, qui le différencient des autres ligands des récepteurs cannabinoïdes .
Activité Biologique
CB-52, a compound recognized for its interactions with the endocannabinoid system, has garnered attention for its potential therapeutic applications, particularly in the realm of neurological disorders and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.
Overview of this compound
This compound is primarily known as a ligand for cannabinoid receptors, specifically CB1 and CB2. Its structural similarity to endogenous cannabinoids positions it as a significant agent in modulating various physiological processes. The compound has been evaluated for its effects on neurotransmitter release, immune responses, and cellular signaling pathways.
Binding Affinity : this compound exhibits high-affinity binding to both CB1 and CB2 receptors. At the CB1 receptor, it acts as a partial agonist, producing a weaker response compared to full agonists like Δ9-THC. Conversely, at the CB2 receptor, it functions as a neutral antagonist, blocking the action of other cannabinoids without activating the receptor.
Cellular Effects : The interaction of this compound with cannabinoid receptors influences several intracellular signaling cascades. Notably, it activates pathways such as ERK1/2 and NF-κB, which are crucial for cell survival and immune responses.
1. Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits in models of autoimmune encephalomyelitis, akin to multiple sclerosis. It reduces oxidative stress and inflammatory responses in neuronal cells.
2. Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through its action on cannabinoid receptors. This modulation can inhibit pro-inflammatory pathways, suggesting its potential utility in treating inflammatory diseases.
3. Analgesic Potential
The compound's interaction with cannabinoid receptors implies analgesic properties, making it a candidate for pain management therapies. Its ability to modulate pain perception through the endocannabinoid system is an area of ongoing research.
Research Findings and Methodologies
The biological activity of this compound has been assessed using various experimental approaches:
Study Type | Methodology | Key Findings |
---|---|---|
Animal Models | Behavioral and biochemical assays to evaluate efficacy in neurological diseases | Demonstrated modulation of neurotransmitter release; potential alleviation of neurological symptoms. |
Biochemical Techniques | Mass spectrometry to analyze interactions with enzymes | Influences levels of endogenous cannabinoids; insights into regulatory mechanisms. |
Cell Culture Studies | Treatment of cells expressing cannabinoid receptors | Activated intracellular pathways involved in immune responses. |
In Vivo Experiments | Administration in animal models of inflammatory diseases | Measured biomarkers indicating reduced inflammation. |
Case Studies
A notable case study involved administering this compound to animal models with induced inflammation. The results indicated a significant decrease in inflammatory markers, supporting its role as an immunomodulator. These findings align with previous studies that highlighted the compound's anti-inflammatory effects.
Propriétés
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-90-9 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.